
3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone" is a chemical entity that appears to be related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed reactions, as seen in the formation of 1,1,2,2-tetraarylethanes from 2-hydroxy-2-methylpropiophenone . Additionally, the synthesis of fluorinated aromatic diamine monomers, which are structurally related to the target compound, has been achieved through coupling reactions followed by reduction . These methods suggest that similar catalytic and coupling strategies could be employed in the synthesis of "3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone."
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been
Applications De Recherche Scientifique
Palladium-Catalyzed Arylation Reactions
The compound undergoes multiple arylations through C-C and C-H bond cleavages in the presence of a palladium catalyst. This process leads to the synthesis of tetraarylethanes and diaryl isochromanones, important for various synthetic applications (Wakui et al., 2004).
Vinylphosphonium Salt Mediated Reactions
The compound participates in reactions with catechol and methyl propiolate or ethyl phenylpropiolate, leading to the formation of benzodioxole derivatives. This showcases its role in the synthesis of complex organic compounds (Yavari et al., 2006).
Role in Antiandrogen Activity
3-(Substituted thio)-2-hydroxypropionanilides and their sulfones and sulfoxides, where the trifluoromethyl group plays a crucial role, exhibit partial androgen agonist activity. This is pivotal in the development of novel antiandrogens for treating androgen-responsive diseases (Tucker et al., 1988).
Crystal and Molecular Structure Studies
The isomers of 3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone demonstrate different biological activities, with structural determinations aiding in understanding their bioactivity (Allen et al., 1971).
Cesium Fluoride Mediated Reactions
In a study involving the N-methylation of a bicalutamide derivative, a 1,4-N-->O migration was observed, indicating the compound's role in facilitating novel chemical transformations (Patil et al., 2006).
Selenium-Promoted Electrophilic Cyclization
The compound is used in selenium-promoted cyclization of arylpropiolamides, leading to the synthesis of organoselenyl spiro trienones. This process is significant in the field of organic synthesis (Recchi et al., 2020).
Base-Catalysed Acyloin Rearrangements
The compound is amenable to base-catalysed α-ketol rearrangements, yielding isomeric hydroxypropanones. These intermediates are useful in synthesizing novel compounds like arylflavanones (Hall et al., 1980).
Propriétés
IUPAC Name |
3-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-5-2-3-6-13(12)9-10-16(21)14-7-4-8-15(11-14)17(18,19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNHRZSPPQXLKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644034 |
Source


|
| Record name | 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898789-76-9 |
Source


|
| Record name | 3-(2-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1327327.png)
![2,4-Difluoro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1327328.png)
![2'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1327330.png)
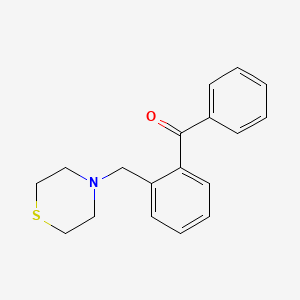
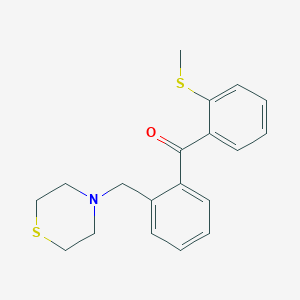

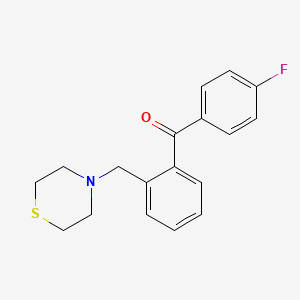
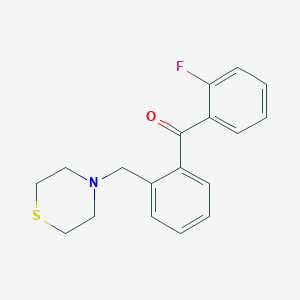
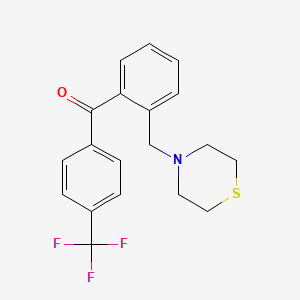
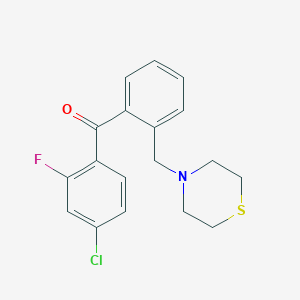

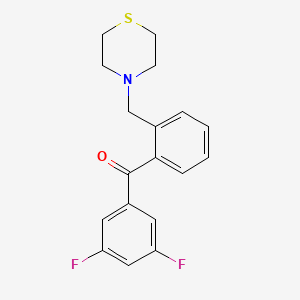

![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)